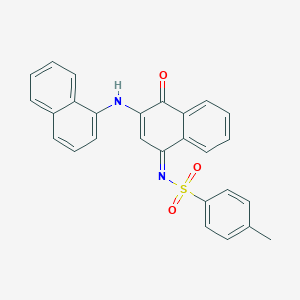
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as MNOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation. This compound also induces apoptosis in cancer cells and inhibits the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous solutions. This compound also has limited stability under acidic conditions.
Direcciones Futuras
There are several potential future directions for 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. This compound can also be further studied for its potential applications in material science, such as the development of new dyes and catalysts. Additionally, this compound can be explored for its potential use in environmental science, such as the removal of heavy metals from soil and water.
Métodos De Síntesis
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the condensation of the resulting product with 4-hydroxy-1-naphthaldehyde. The final product can be obtained through the addition of sulfonamide and acetic anhydride.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, this compound has been used as a dye for solar cells and as a catalyst for organic reactions. In environmental science, this compound has been used for the removal of heavy metals from wastewater.
Propiedades
Fórmula molecular |
C27H20N2O3S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(NZ)-4-methyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H20N2O3S/c1-18-13-15-20(16-14-18)33(31,32)29-25-17-26(27(30)23-11-5-4-10-22(23)25)28-24-12-6-8-19-7-2-3-9-21(19)24/h2-17,28H,1H3/b29-25- |
Clave InChI |
WFEWQRVKCAOTEO-GNVQSUKOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
